Levobupivacaine

描述

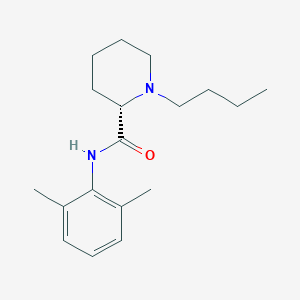

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048496 | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.77e-02 g/L | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27262-47-1 | |

| Record name | (-)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Navigating the Preclinical Journey of Levobupivacaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of levobupivacaine in various preclinical models. This compound, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic clinically valued for its favorable safety profile compared to its racemic parent compound.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for predicting its behavior in humans and establishing a solid foundation for clinical development. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in the field of local anesthesia.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical models across different routes of administration. These data offer a comparative look at how the drug behaves across species, which is crucial for interspecies scaling and predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Reference |

| Infraorbital Block | 0.11 mL/kg²/³ of 0.5% solution | 855 (658–1,121) | 7 (4–12) | 35,854 (28,457–55,487) | [2][3][4] |

| Inferior Alveolar Block | 0.18 mL/kg²/³ of 0.5% solution | 1,025 (845–1,354) | 4 (3–7) | 45,687 (35,487–65,487) | [2][3][4] |

| Infraorbital & Inferior Alveolar Blocks | Combined as above | 1,335 (1,030–1,929) | 7 (4–9.5) | 57,976 (44,954–96,224) | [2][3][4] |

Data are presented as median (interquartile range).

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC₀₋₁₂₀ (mg·h/L) | Reference |

| Intraperitoneal | 5.0 | 0.45 (0.05–0.67) | 2 (2–5) | 0.29 (0.10–0.54) | [5][6] |

| Subcutaneous | 5.0 | 0.47 (0.21–0.62) | 5 (2–10) | 0.78 (0.39–0.98) | [5][6] |

| Intraperitoneal | 2.5 | - | - | - | [5][6] |

| Subcutaneous | 2.5 | - | - | - | [5][6] |

Data are presented as median [range]. AUC was measured from time 0 to 120 minutes.

Table 3: Pharmacokinetic Parameters of this compound in Pigs

| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg/L·h) | Half-life (h) | Clearance (L/h) | Volume of Distribution (L) | Reference |

| Subcutaneous (peri-incisional) | 1 | 809.98 | ~1 | 6552.46 | 6.25 | 4.41 | 35.57 | [1][7] |

Data are presented as mean values.

Table 4: Pharmacokinetic Parameters of this compound in Sheep

| Administration Route | Dose (mg) | Total Body Clearance (L/min) | Volume of Distribution (L) | Half-life (min) | Reference |

| Intravenous | 6.25 - 200 | 1.7 (± 0.4) | 97 (± 22) | 70 (± 29) | [8][9] |

Data are presented as mean (± SD).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in the cited pharmacokinetic studies.

Canine Dental Block Study[2][3][4]

-

Animal Model: 30 adult dogs of various breeds undergoing dental surgery.

-

Anesthesia: Premedication with methadone, induction with propofol, and maintenance with isoflurane.

-

Drug Administration: this compound 0.5% was administered as an infraorbital block (0.11 mL/kg²/³), an inferior alveolar block (0.18 mL/kg²/³), or a combination of both.

-

Blood Sampling: Venous blood samples were collected at baseline and at 3, 4, 7, 12, 17, 32, 47, 62, 92, and 122 minutes post-administration.

-

Analytical Method: Plasma concentrations of this compound were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rat Subcutaneous and Intraperitoneal Study[5][6]

-

Animal Model: 32 male Wistar rats.

-

Anesthesia: Sevoflurane.

-

Drug Administration: this compound was administered via intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) routes at doses of 2.5 mg/kg or 5.0 mg/kg.

-

Blood Sampling: Serial blood samples were collected at various time points up to 120 minutes.

-

Analytical Method: Plasma concentrations of this compound were determined by a validated analytical method.

Porcine Subcutaneous Infiltration Study[1][7]

-

Animal Model: 12 female grower pigs weighing 31.17 ± 4.6 kg.

-

Anesthesia: General anesthesia was induced for an experimental surgery.

-

Drug Administration: A single dose of 1 mg/kg this compound was administered via peri-incisional subcutaneous infiltration.

-

Blood Sampling: Plasma samples were collected before administration and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours thereafter.

-

Analytical Method: Concentrations of this compound were determined by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Ovine Intravenous Study[8][9]

-

Animal Model: Ewes.

-

Drug Administration: Intravenous administration of this compound at doses ranging from 6.25 mg to 200 mg.

-

Blood Sampling: Blood samples were collected to determine drug concentration-time data.

-

Analytical Method: Enantiospecific analysis was used to measure plasma concentrations.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Pharmacokinetics of single dose this compound after peri-incisional subcutaneous infiltration in anaesthetized domestic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The pharmacokinetics of this compound 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The pharmacokinetics of this compound 0.5% after infraorbital or inferior alveolar block in anesthetized dogs [frontiersin.org]

- 5. Pharmacokinetics of intraperitoneal and subcutaneous this compound in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systemic and regional pharmacokinetics of this compound and bupivacaine enantiomers in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The S-Enantiomer Advantage: A Technical Guide to the Reduced Cardiotoxicity of Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a potent and widely utilized long-acting local anesthetic, has a well-documented association with cardiotoxicity, particularly upon accidental intravascular injection. This risk profile has driven the development of safer alternatives. Levobupivacaine, the pure S-enantiomer of bupivacaine, has emerged as a leading option, demonstrating a significantly improved cardiovascular safety profile while maintaining comparable anesthetic efficacy. This technical guide provides an in-depth examination of the mechanisms underlying the reduced cardiotoxicity of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for assessing local anesthetic cardiotoxicity are provided, and critical molecular interactions and experimental workflows are visualized through signaling pathway and process diagrams.

The Stereoselective Basis of Reduced Cardiotoxicity

The cardiotoxicity of bupivacaine is not a property of the molecule as a whole but is disproportionately attributed to its R(+)-enantiomer. This compound, the S(-)-enantiomer, exhibits a lower affinity for cardiac sodium channels, which is the primary mechanism for its enhanced safety.

Mechanism of Action: Stereoselective Sodium Channel Blockade

Local anesthetics exert their therapeutic and toxic effects by blocking voltage-gated sodium channels (Nav). In the heart, these channels are crucial for the rapid depolarization phase (Phase 0) of the cardiac action potential. The blockade of these channels by bupivacaine is stereoselective.

The R(+)-enantiomer of bupivacaine demonstrates a significantly higher affinity for and slower dissociation from cardiac sodium channels in the inactivated state compared to the S(-)-enantiomer (this compound).[1][2] This more potent and prolonged blockade by R(+)-bupivacaine leads to a greater depression of cardiac conduction, predisposing to arrhythmias and myocardial depression.[1][2] this compound's faster dissociation rate from these channels results in a less pronounced and more readily reversible effect on cardiac conduction, forming the molecular basis for its reduced cardiotoxicity.[1][2]

Quantitative Comparison of Cardiotoxicity

A substantial body of evidence from in vitro, in vivo, and human studies quantifies the safety advantage of this compound over racemic bupivacaine.

In Vitro Electrophysiological Studies

Studies on isolated cardiac myocytes provide direct evidence of the differential effects of bupivacaine enantiomers on ion channel function.

| Parameter | R(+)-Bupivacaine | S(-)-Bupivacaine (this compound) | Study Animal | Reference |

| Inhibition of INa (10 µmol/L) | 72 ± 2% | 58 ± 3% | Guinea Pig | [1] |

| Tonic Block | ~8% | ~6% | Guinea Pig | [1] |

In Vivo Animal Studies

Animal models are critical for assessing the systemic effects of local anesthetics on the cardiovascular system.

| Parameter | Racemic Bupivacaine | This compound | Animal Model | Reference |

| Lethal Dose (mmol) | 0.015 (median) | 0.028 (median) | Swine | [3] |

| Cardiotoxicity Potency Ratio (Lethal Dose) | 2.1 | 1.2 | Swine | [3] |

| Cardiotoxic Dosage (mg) | 121.83 ± 2.22 | 135.83 ± 8.01 | Dog | [4] |

Human Volunteer Studies

Studies in healthy volunteers under controlled conditions provide crucial clinical data on the hemodynamic effects of this compound and bupivacaine.

| Hemodynamic Parameter | Racemic Bupivacaine | This compound | Population | Reference |

| Mean Stroke Index Reduction (ml m-2) | -11.86 | -5.14 | Healthy Volunteers | [5] |

| Mean Acceleration Index Reduction (s-2) | -0.20 | -0.09 | Healthy Volunteers | [5] |

| Mean Ejection Fraction Reduction (%) | -4.29 | -2.50 | Healthy Volunteers | [5] |

Key Experimental Protocols for Cardiotoxicity Assessment

The following sections detail standardized methodologies used to evaluate the cardiotoxicity of local anesthetics.

Whole-Cell Voltage Clamp in Isolated Cardiomyocytes

This technique allows for the direct measurement of ion channel currents in single cardiac cells.

Objective: To measure the effect of local anesthetics on specific ion currents, particularly the fast sodium current (INa).

Methodology:

-

Cell Isolation:

-

Hearts are excised from anesthetized animals (e.g., guinea pigs, rats) and mounted on a Langendorff apparatus.

-

The heart is perfused retrogradely with a Ca2+-free solution to stop contractions, followed by an enzyme solution (e.g., collagenase) to digest the extracellular matrix.

-

The ventricular tissue is then minced and gently agitated to release individual cardiomyocytes.

-

-

Electrophysiological Recording:

-

A suspension of myocytes is placed in a recording chamber on an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution (e.g., Cs-based to block K+ currents), is advanced to the cell surface.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by suction, establishing the "whole-cell" configuration.

-

A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to record the currents that flow in response to voltage steps.

-

Specific voltage protocols are applied to isolate the sodium current and assess the effects of the test compounds (e.g., this compound, bupivacaine) on channel kinetics.

-

Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the assessment of drug effects on the entire heart in the absence of systemic neurohormonal influences.

Objective: To evaluate the effects of local anesthetics on cardiac contractility, heart rate, and atrioventricular (AV) conduction.

Methodology:

-

Heart Isolation:

-

The heart is rapidly excised from an anesthetized animal and placed in ice-cold buffer.

-

The aorta is cannulated and the heart is mounted on the Langendorff apparatus.

-

-

Retrograde Perfusion:

-

A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta.

-

The perfusion pressure closes the aortic valve, forcing the perfusate into the coronary arteries, thus sustaining the heart.

-

-

Data Acquisition:

-

A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).

-

Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) for heart rate and conduction interval (e.g., PR interval, QRS duration) analysis.

-

After a stabilization period, the local anesthetic is introduced into the perfusate at varying concentrations.

-

Hemodynamic and electrophysiological parameters are continuously recorded.

-

In Vivo Anesthetized Animal Model

This model provides the most clinically relevant assessment of cardiotoxicity, incorporating the complex interplay of the cardiovascular and central nervous systems.

Objective: To determine the systemic hemodynamic and arrhythmogenic effects of potentially toxic doses of local anesthetics.

Methodology:

-

Animal Preparation:

-

Animals (e.g., swine, dogs) are anesthetized, intubated, and mechanically ventilated.

-

Catheters are placed for intravenous drug administration and continuous monitoring of arterial blood pressure.

-

A pulmonary artery catheter (e.g., Swan-Ganz) may be inserted to measure cardiac output, pulmonary artery pressure, and central venous pressure.

-

A multi-lead ECG is used to monitor for arrhythmias and conduction abnormalities.

-

-

Drug Administration:

-

Following a baseline recording period, the local anesthetic is administered intravenously as a bolus or infusion until a predetermined endpoint (e.g., onset of severe hypotension, arrhythmia, or death) is reached.

-

-

Data Collection and Analysis:

-

Hemodynamic and ECG data are continuously recorded throughout the experiment.

-

The dose of the drug required to produce specific toxic effects is determined and compared between different agents.

-

Conclusion

The development of this compound represents a significant advance in regional anesthesia, driven by a clear understanding of the stereoselective mechanisms of bupivacaine's cardiotoxicity. The S-enantiomer's lower affinity for inactivated cardiac sodium channels translates into a demonstrably wider safety margin, as evidenced by extensive quantitative data from in vitro, ex vivo, and in vivo studies. For drug development professionals, the story of this compound underscores the importance of stereochemistry in drug safety and provides a robust framework of experimental models for the preclinical assessment of cardiovascular toxicity. As the field continues to evolve, the principles learned from the development of this compound will undoubtedly inform the creation of even safer and more effective local anesthetics.

References

- 1. Hemodynamic effects of local anesthetics intoxication: experimental study in swine with this compound and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Langendorff Heart Perfusion [bio-protocol.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Langendorff heart - Wikipedia [en.wikipedia.org]

A Technical Guide to the Differential Blockade of Sensory Versus Motor Nerves by Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the differential nerve blockade exhibited by Levobupivacaine, a long-acting amide local anesthetic. By preferentially inhibiting sensory nerve fibers over motor fibers, particularly at lower concentrations, this compound offers significant clinical advantages, including effective analgesia with preserved motor function. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying mechanisms that characterize this phenomenon.

Quantitative Data on Sensory and Motor Blockade

The differential effect of this compound on sensory and motor nerves has been quantified in numerous clinical and preclinical studies. The following tables summarize key data on the onset and duration of sensory and motor blockade for various regional anesthesia techniques.

Epidural Anesthesia

| Concentration | Sensory Block Onset (min) | Motor Block Onset (min) | Duration of Sensory Block (min) | Duration of Motor Block (min) | Study Population |

| 0.25% | Not specified | 39% of patients experienced Bromage score 1 | Longer lasting analgesia | Motor block observed | Parturients in labor[1] |

| 0.125% | More rapid than 0.0625% | No motor block observed | Median: 105 | No motor block observed | Parturients in labor[1] |

| 0.0625% | Slower onset | No motor block observed | Median: 95 | No motor block observed | Parturients in labor[1] |

| 0.5% | 24 (18-30) | Not specified | 1001 (844-1158) | Not specified | Lower limb surgery[2] |

| 0.75% | Not specified | Not specified | 8 to 9 hours (as 112.5 to 202.5mg) | Less prolonged than sensory block | Surgical anesthesia[3] |

| 0.5% | Not specified | Not specified | 7.5 hours (as 150mg) | Less prolonged than sensory block | Surgical anesthesia[3] |

Intrathecal Anesthesia

| Drug (Concentration/Dose) | Sensory Block Onset (min) | Motor Block Onset (min) | Duration of Sensory Block (min) | Duration of Motor Block (min) | Study Population |

| This compound (0.5% isobaric, 3.2 ml) | 6.5 ± 1.13 | 11.35 ± 1.37 | 260.13 ± 19.38 | 212.75 ± 20.86 | Elective infraumbilical surgeries[4] |

| Bupivacaine (0.5% isobaric, 3.2 ml) | 5.53 ± 1.18 | 9.05 ± 1.26 | 300.43 ± 30.15 | 260.20 ± 28.29 | Elective infraumbilical surgeries[4] |

| This compound (0.5% plain, 15 mg) | Not specified | Comparable to Bupivacaine | 206.2 ± 18.9 | 185.9 ± 20.3 | Inguinal hernia surgery[5] |

| Bupivacaine (0.5% hyperbaric, 15 mg) | Not specified | Comparable to this compound | 224.1 ± 15.6 | 196.4 ± 21.2 | Inguinal hernia surgery[5] |

Peripheral Nerve Block (Supraclavicular Brachial Plexus Block)

| Drug (Concentration) | Sensory Block Onset (min) | Motor Block Onset (min) | Duration of Sensory Block (hours) | Duration of Motor Block (hours) | Study Population |

| This compound (0.5%) | 9.42 | 13.88 | 10.24 | 9.04 | Upper limb surgeries[6] |

| Ropivacaine (0.75%) | 11.58 | 15.74 | 7.72 | 7.16 | Upper limb surgeries[6] |

Experimental Protocols

The investigation of differential nerve blockade employs a range of in vivo and in vitro experimental models. Below are detailed methodologies for key experimental approaches.

In Vivo Assessment in Human Volunteers

This protocol is adapted from studies comparing the sensory blocking characteristics of local anesthetics.[7][8]

Objective: To quantify the differential effects of this compound on various sensory modalities.

Methodology:

-

Subject Recruitment: Healthy adult volunteers with no contraindications to local anesthetics are recruited.

-

Randomization and Blinding: A randomized, double-blind, crossover study design is employed. Each subject receives subcutaneous injections of both this compound and a comparator (e.g., Bupivacaine) at different sessions, with the order of administration randomized.

-

Drug Administration: A standardized volume and concentration (e.g., 0.025%, 0.0625%, 0.125%) of the local anesthetic is injected subcutaneously into a defined area of the forearm.

-

Sensory Testing:

-

Tactile Detection Threshold (TDT): Assessed using von Frey hairs of varying calibrated forces. The threshold is the lowest force at which the subject reports sensation.

-

Mechanical Pain Threshold (MPT): Determined using a set of stiffer von Frey hairs. The threshold is the force at which the sensation changes from touch to pricking pain.

-

Thermal Pain Threshold (TPT): A thermal stimulator is used to apply controlled heat to the skin. The threshold is the temperature at which the subject reports a painful sensation.

-

-

Data Collection: Sensory thresholds are measured at baseline (before injection) and at regular intervals post-injection (e.g., 5, 15, 30, 45, 60 minutes).

-

Motor Function Assessment: While not the primary focus of subcutaneous injection studies, motor function of the hand and fingers can be grossly assessed using a standardized scale (e.g., modified Bromage scale) or by measuring grip strength.

In Vivo Electrophysiological Recording in Animal Models

This protocol is based on studies investigating the effects of local anesthetics on nerve fiber conduction in anesthetized animals.

Objective: To directly measure the effect of this compound on the electrical activity of different nerve fiber types.

Methodology:

-

Animal Model: Anesthetized Sprague-Dawley rats are commonly used.

-

Surgical Preparation: The sciatic nerve is exposed for drug application and recording. For spinal action studies, a laminectomy is performed to expose the spinal cord.

-

Drug Application: A small plexiglass chamber is created around the exposed sciatic nerve, which is then filled with the local anesthetic solution at a specific concentration.

-

Electrophysiological Recording:

-

Compound Action Potentials (CAPs): Stimulating electrodes are placed proximal to the drug application site, and recording electrodes are placed distally. This allows for the measurement of the summed electrical activity of Aα/β (motor and proprioception), Aδ (sharp pain and temperature), and C-fibers (dull, burning pain).

-

Single-Unit Extracellular Recordings: A microelectrode is inserted into the dorsal horn of the spinal cord to record the firing of individual neurons in response to peripheral stimuli (e.g., brushing, noxious pinch) before and after local anesthetic application.

-

-

Stimulation: Electrical stimulation is applied to the nerve to evoke CAPs. For single-unit recordings, natural stimuli (tactile, noxious) are applied to the receptive field of the neuron.

-

Data Analysis: The amplitude and conduction velocity of the different CAP components (Aα/β, Aδ, and C) are measured to determine the degree of block for each fiber type. The firing frequency of single dorsal horn neurons in response to different stimuli is analyzed.

Signaling Pathways and Mechanisms of Differential Blockade

The primary mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials. The differential effect of this compound on sensory versus motor nerves is attributed to a combination of factors, including its stereoselectivity and potential for differential affinity for various sodium channel isoforms.

Proposed Mechanism of Differential Blockade

Sensory neurons, particularly nociceptors (pain-sensing neurons), express a higher density of specific sodium channel subtypes, notably Nav1.7 and Nav1.8, compared to motor neurons.[9][10] It is hypothesized that this compound exhibits a greater affinity or a more potent blocking effect on these specific sensory neuron-predominant sodium channel isoforms. This leads to a more profound blockade of pain signals at concentrations that have a lesser effect on the sodium channels prevalent in larger, myelinated motor neurons.

Caption: Proposed mechanism of this compound's differential blockade.

Experimental Workflow for Assessing Differential Blockade

The following diagram illustrates a typical experimental workflow for investigating the differential effects of a local anesthetic on sensory and motor nerve function.

Caption: Experimental workflow for differential nerve block assessment.

References

- 1. Comparison of Three Different Concentrations of this compound for Epidural Labor Analgesia: Clinical Effect and Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. Intrathecal this compound versus bupivacaine for inguinal hernia surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. medrxiv.org [medrxiv.org]

- 8. Differences in sensory nerve block between this compound and bupivacaine at low concentrations in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Levobupivacaine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of levobupivacaine in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

This compound is a long-acting local anesthetic of the amide type. Accurate and precise quantification of this compound in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring patient safety. This application note details a validated HPLC method, including sample preparation, chromatographic conditions, and validation parameters.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from endogenous plasma components. Plasma samples are first subjected to a sample preparation procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. The prepared sample is then injected into an HPLC system equipped with a C18 column. Isocratic elution with a suitable mobile phase allows for the separation of this compound, which is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a standard curve.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride reference standard

-

Internal Standard (IS), e.g., Lidocaine or other suitable compound

-

HPLC grade acetonitrile, methanol, and hexane

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Sodium hydroxide (NaOH)

-

Human plasma (drug-free)

-

Purified water (18.2 MΩ·cm)

Instrumentation

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector

-

C18 analytical column (e.g., 5 µm, 4.6 x 200 mm)

-

Data acquisition and processing software

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

pH meter

Preparation of Solutions

-

Stock Solution of this compound (400 mg/L): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in purified water.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with purified water to obtain concentrations ranging from 0.0125 to 2 mg/L.[2]

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard in a suitable solvent.

-

Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate and acetonitrile (e.g., 85:15 v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[1][2] The mobile phase should be filtered and degassed before use.

Sample Preparation

Two common methods for plasma sample preparation are detailed below.

-

Pipette 1 mL of plasma sample into a clean centrifuge tube.

-

Add a specific volume of the internal standard solution.

-

Add 100 µL of 2 N sodium hydroxide to alkalinize the sample.[3]

-

Add 3 mL of n-hexane as the extraction solvent.[3]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[3]

-

Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.[3]

-

Carefully transfer the upper organic layer (n-hexane) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase.[1][2]

-

Vortex briefly to dissolve the residue.

-

Inject a specific volume (e.g., 20 µL) into the HPLC system.

-

Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by purified water.

-

Sample Loading: Dilute the plasma sample with a suitable buffer (e.g., citrate buffer, pH 5.0) and load it onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[4]

-

Elution: Elute the this compound and internal standard with a stronger solvent (e.g., methanol or acetonitrile).[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, as described in the LLE protocol.

-

Inject the reconstituted sample into the HPLC system.

HPLC Chromatographic Conditions

-

Column: C18, 5 µm, 4.6 x 200 mm

-

Mobile Phase: 0.01 M Potassium dihydrogen phosphate : Acetonitrile (85:15, v/v), pH 4.0[1][2]

-

Injection Volume: 20 µL

-

Column Temperature: 40°C[1]

-

Detection Wavelength: 210 nm[1]

-

Run Time: Sufficient to allow for the elution of the internal standard and this compound.

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative data from a validated HPLC method for this compound in plasma.

| Parameter | Result | Reference |

| Linearity Range | 0.0125 - 2 mg/L | [2] |

| Correlation Coefficient (r²) | > 0.999 | [5] |

| Limit of Detection (LOD) | 25 ng/mL | [3] |

| Limit of Quantification (LOQ) | 50 ng/mL | [3] |

| Recovery | > 85% | [2] |

| Intra-assay Precision (RSD) | < 6% | [2] |

| Inter-assay Precision (RSD) | < 6% | [2] |

| Accuracy | Mean predicted concentrations within ±2% of nominal values | [2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification in plasma.

Comparison of Sample Preparation Techniques

Caption: Comparison of LLE and SPE for plasma sample preparation.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The choice between liquid-liquid extraction and solid-phase extraction for sample preparation will depend on the specific laboratory resources, desired throughput, and required sensitivity. Proper method validation is crucial to ensure accurate and precise results for clinical and research applications.

References

- 1. Comparison of plasma this compound concentrations with and without epinephrine following erector spinae plane block for breast cancer surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated HPLC method for the determination of this compound in plasma and its application to pharmacokinetic studies in Chinese people | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Determination of bupivacaine in plasma by high-performance liquid chromatography. Levels after scalp infiltration in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of bupivacaine in plasma by RP-HPLC [journal11.magtechjournal.com]

Application Notes and Protocols for the Synthesis and Chiral Separation of Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and chiral separation of Levobupivacaine, a widely used local anesthetic. The protocols described herein are based on established and optimized methodologies, offering a comprehensive guide for laboratory-scale synthesis and analysis.

Introduction

This compound is the (S)-enantiomer of bupivacaine and exhibits a safer pharmacological profile, particularly concerning cardiotoxicity, compared to the racemic mixture.[1] The development of efficient and scalable synthetic routes, coupled with robust methods for chiral separation and analysis, is crucial for the pharmaceutical industry. This document outlines a high-yielding three-step synthesis starting from a racemic precursor, followed by diastereomeric salt resolution and subsequent N-alkylation. Additionally, detailed protocols for the chiral separation and purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) are provided.

This compound Synthesis

An optimized and efficient three-step synthesis of this compound hydrochloride has been developed, starting from the readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[2][3] This process involves chiral resolution via diastereomeric salt formation, N-alkylation, and final salt formation, achieving a high overall yield and excellent enantiomeric purity.[2]

Synthesis Workflow

Caption: Optimized 3-step synthesis of this compound HCl.

Experimental Protocols

Step 1: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide [4][5]

-

In a 250 mL reaction flask, add (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol), isopropanol (i-PrOH, 61 mL), and water (36 mL).

-

Stir the mixture and heat to 45 °C until all solids are dissolved.

-

In a separate flask, dissolve L-(–)-dibenzoyl tartaric acid (14 g, 39.07 mmol) in i-PrOH (61 mL).

-

Slowly add the L-(–)-dibenzoyl tartaric acid solution to the reaction mixture. A white solid will precipitate.

-

Stir the mixture at 45 °C for 2 hours, then cool in an ice bath.

-

Continue stirring at 0–10 °C for 10 hours.

-

Filter the mixture and wash the filter cake with cold i-PrOH to obtain the crude diastereomeric salt.

-

To liberate the free (S)-amide, treat the salt with a mild base (e.g., sodium bicarbonate solution) and extract with a suitable organic solvent.

-

Purify the (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide by recrystallization from ethyl acetate.

Step 2: N-Alkylation to form this compound (Free Base) [4]

-

In a 100 mL reaction flask, add (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (5.31 g, 22.83 mmol), ethanol (EtOH, 26 mL), 1-bromobutane (4.50 g, 34.25 mmol), and sodium carbonate (Na₂CO₃, 2.90 g, 27.30 mmol).

-

Heat the mixture to 75 °C and maintain for 5 hours, monitoring the reaction progress by TLC.

-

After completion, add water (78 mL) to precipitate the crude product.

-

Cool the mixture in an ice bath and stir at 0–10 °C for 12 hours.

-

Filter the solid, wash with water, and dry under vacuum at 50 °C for 6 hours to yield this compound free base.

Step 3: Formation of this compound Hydrochloride [4]

-

In a 100 mL reaction flask, dissolve the synthesized this compound free base (6.14 g) in ethyl acetate (EA, 31 mL) and heat to 45 °C.

-

Slowly add hydrochloric acid (2.45 g) to adjust the pH to 2.5–3.5.

-

Stir the mixture for an additional 2 hours.

-

Cool the mixture in an ice bath and continue stirring for 12 hours.

-

Filter the precipitate, wash the filter cake with EA, and dry under vacuum at 50 °C for 6 hours to obtain crude this compound hydrochloride.

-

For further purification, recrystallize the crude product from i-PrOH.

Quantitative Data for Synthesis

| Step | Product | Yield | Chemical Purity (HPLC) | Enantiomeric Excess (ee) |

| 1 | (2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 59% | 99.98% | >99% |

| 2 | This compound (Free Base) | 93% | 99.12% | >99% |

| 3 | This compound Hydrochloride | 82% (recrystallization) | 99.90% | 99.30% |

| Overall | This compound Hydrochloride | ~45% | 99.90% | 99.30% |

Table based on data from optimized synthesis protocols.[2][3][6]

Chiral Separation of Bupivacaine Enantiomers

The analysis of enantiomeric purity is critical in the quality control of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Workflow

Caption: Workflow for chiral HPLC analysis of Bupivacaine enantiomers.

Chiral HPLC Protocol

This protocol provides a general method for the chiral separation of bupivacaine enantiomers. Optimization may be required based on the specific instrumentation and column used.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) or Chirex 3020 are commonly used.[6][7]

-

Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol is typical. For a Chiralcel OD column, a mobile phase of hexane:ethyl alcohol (99:1, v/v) has been shown to provide baseline separation.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 210 nm.[6]

-

Column Temperature: 35 °C.[6]

Procedure:

-

Sample Preparation: Prepare a standard solution of racemic bupivacaine and a sample solution of the synthesized this compound in the mobile phase at a concentration of approximately 0.2 mg/mL.[6]

-

System Suitability: Inject the racemic bupivacaine standard to ensure the system can achieve baseline separation (Resolution > 1.5) of the two enantiomers.

-

Sample Analysis: Inject the this compound sample and record the chromatogram.

-

Data Analysis: Identify the peaks corresponding to the (S)-enantiomer (this compound) and the (R)-enantiomer. Integrate the peak areas of both enantiomers.

-

Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Quantitative Data for Chiral HPLC Separation

| Parameter | Value |

| Column | Chiralcel OD |

| Mobile Phase | Hexane:Ethyl Alcohol (99:1, v/v) |

| Resolution (Rs) | > 1.5 |

| Detection Limit | Enantiomer specific, typically in the low ng/mL range |

Table based on a representative chiral HPLC method.[6]

Conclusion

The provided application notes and protocols detail a robust and efficient method for the synthesis of this compound hydrochloride with high chemical and enantiomeric purity. The accompanying chiral HPLC protocol offers a reliable method for the quality control and enantiomeric excess determination of the final product. These methodologies are suitable for researchers and professionals involved in the development and manufacturing of chiral pharmaceutical compounds.

References

- 1. Determination of enantiomers of bupivacaine in serum using an on-line coupled three column liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jasco-global.com [jasco-global.com]

- 3. researchgate.net [researchgate.net]

- 4. 3.2. Synthesis [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. The Optimization of the Synthesis Process and the Identification of this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Developing a Controlled-Release Formulation of Levobupivacaine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Its primary mechanism of action involves the reversible blockade of sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[2][3][4] While effective, the duration of action of conventional this compound formulations is often insufficient for prolonged postoperative analgesia, necessitating repeated administrations or continuous infusions, which can increase the risk of systemic toxicity.[5]

The development of controlled-release formulations of this compound aims to address these limitations by providing sustained local concentrations of the anesthetic, thereby prolonging the analgesic effect, reducing the total dose required, and minimizing systemic side effects.[5][6] Various formulation strategies, including liposomes, polymeric microspheres, and in-situ forming hydrogels, have been investigated to achieve extended-release profiles.[5][7][8]

These application notes provide an overview of common formulation approaches and detailed protocols for the preparation and characterization of controlled-release this compound formulations.

Signaling Pathway for Local Anesthesia

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels within the neuron. This prevents sodium influx, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

Caption: Mechanism of action of this compound.

Formulation Strategies and Protocols

Liposomal this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate aqueous drug solutions. Multivesicular liposomes (MVL) are a type of liposome that consists of non-concentric lipid bilayers and can provide sustained release of the encapsulated drug.[9]

This protocol is adapted from a method for preparing bupivacaine liposomes.[10]

Materials:

-

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG)

-

This compound hydrochloride

-

Chloroform/Ethanol (1:1, v/v)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve 100 mg of DOPC, 100 mg of cholesterol, and 20 mg of DPPG in 20 mL of chloroform/ethanol (1:1, v/v) in a 100 mL round-bottom flask.

-

Add 5 mL of a 30 mg/mL this compound-HCl solution in 0.1X PBS to the lipid solution.

-

Sonicate the two-phase system for 5 minutes in a bath-type sonicator to form an emulsion.

-

Remove the organic solvents (chloroform and ethanol) at 40°C using a rotary evaporator under reduced pressure. This will result in the formation of an aqueous dispersion of liposomes.

-

Wash the liposomes with 0.94X PBS and harvest them by centrifugation at 2000 x g to separate the free drug from the vesicles.

-

Resuspend the washed liposomes in a suitable volume of 0.94X PBS for further analysis.

Caption: Workflow for liposomal this compound preparation.

PLGA Microspheres

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used to fabricate microspheres for controlled drug delivery.[7][8] The drug is encapsulated within the polymer matrix and is released as the polymer degrades.

Materials:

-

This compound free base

-

Poly(D,L-lactide-co-glycolide) (PLGA)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Polyvinyl alcohol (PVA)

-

Deionized water

Procedure:

-

Dissolve a specific amount of PLGA and this compound free base in dichloromethane to form the oil phase.

-

Prepare an aqueous solution of polyvinyl alcohol (e.g., 0.2-2% w/v) to serve as the aqueous phase.

-

Stir the resulting emulsion for several hours at room temperature to allow for the evaporation of the dichloromethane.

-

Collect the solidified microspheres by centrifugation or filtration.

-

Wash the microspheres with deionized water to remove residual PVA and unencapsulated drug.

-

Lyophilize the microspheres to obtain a dry powder.

Caption: Workflow for PLGA microsphere preparation.

Thermo-responsive Hydrogels

Thermo-responsive hydrogels are injectable formulations that exist as a liquid at room temperature and transition to a gel state at body temperature.[14][15] This in-situ gel formation allows for the creation of a drug depot at the site of injection for sustained release.

This protocol is a general representation based on the use of biodegradable block copolymers.[14]

Materials:

-

Biodegradable thermo-responsive polymer (e.g., poly(D,L-lactide)-poly(ethylene glycol)-poly(D,L-lactide) (PLEL))[5]

-

This compound hydrochloride

-

Alkalizing agent (e.g., sodium hydroxide) to partially convert this compound HCl to its base form[5]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Synthesize or procure the thermo-responsive polymer.

-

Prepare a solution of the polymer in PBS at a concentration that allows for sol-gel transition at physiological temperature.

-

Prepare a solution of this compound HCl in PBS.

-

Partially alkalize the this compound HCl solution to form a suspension containing both the hydrochloride and base forms of the drug.[5]

-

Mix the this compound suspension with the polymer solution at a low temperature to ensure the mixture remains in a liquid state.

-

The resulting formulation is an injectable liquid that will form a gel upon injection into the body.

Characterization of Controlled-Release Formulations

Protocol for Determining Drug Loading and Encapsulation Efficiency

Procedure:

-

Accurately weigh a known amount of the lyophilized microspheres or liposomes.

-

Dissolve the formulation in a suitable solvent that dissolves both the polymer/lipid and the drug (e.g., dichloromethane for PLGA microspheres).

-

Extract the drug into an aqueous phase if necessary.

-

Quantify the amount of this compound in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[16]

-

Calculate the Drug Loading and Encapsulation Efficiency using the following formulas:

-

Drug Loading (%) = (Mass of drug in formulation / Total mass of formulation) x 100

-

Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

-

Protocol for In Vitro Drug Release Studies

Procedure:

-

Suspend a known amount of the this compound-loaded formulation in a release medium (e.g., PBS at pH 7.4) in a vial or dialysis bag.

-

Place the vials in a shaking water bath or incubator at 37°C.

-

At predetermined time intervals, withdraw a sample of the release medium.

-

Replace the withdrawn volume with fresh release medium to maintain sink conditions.

-

Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).

-

Plot the cumulative percentage of drug released versus time.

Characterization of Particle Size and Morphology

-

Particle Size: Dynamic Light Scattering (DLS) or laser diffraction can be used to determine the mean particle size and size distribution of liposomes and microspheres.

-

Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface morphology of the formulations.

Data Presentation

The following tables summarize representative quantitative data for different controlled-release formulations of this compound.

Table 1: Formulation Characteristics of this compound-Loaded PLGA Nanospheres

| Parameter | Value | Reference |

|---|---|---|

| Drug Loading Capacity | 29.13% | [16] |

| Encapsulation Efficiency | 87.09% | [16] |

| Average Particle Size | 81.43 µm |[16] |

Table 2: In Vitro Release of this compound from Different Formulations

| Formulation | Time | Cumulative Release (%) | Reference |

|---|---|---|---|

| Thermo-responsive Hydrogel | 24 h | 60% | [14] |

| Electrosprayed PLGA Microparticles | >30 days | Sustained above MTC* |[7] |

*MTC: Minimum Therapeutic Concentration

Table 3: In Vivo Analgesic Duration of Different this compound Formulations

| Formulation | Animal Model | Analgesic Duration | Reference |

|---|---|---|---|

| Thermo-responsive Hydrogel | Rat sciatic nerve block | ~7 times longer than standard this compound HCl | [5] |

| Liposomal Bupivacaine (as a proxy) | Human intradermal injection | Up to 48 hours |[17] |

Conclusion

The development of controlled-release formulations of this compound offers a promising approach to prolonging postoperative analgesia and improving patient outcomes. Liposomes, PLGA microspheres, and thermo-responsive hydrogels have all demonstrated the potential to provide sustained release of this compound. The protocols and characterization methods outlined in these application notes provide a framework for the rational design and evaluation of novel controlled-release this compound formulations. Careful optimization of formulation parameters is crucial to achieving the desired release profile and therapeutic effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Liposomal bupivacaine: a review of a new bupivacaine formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and characterization of liposomal bupivacaine [bio-protocol.org]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. An injectable controlled-release local anesthetic formulation of this compound based on a temperature-responsive polymer: Evaluation of analgesia, motor impairment, and histological toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Effect of this compound Hydrochloride-Loaded Nanospheres on Del...: Ingenta Connect [ingentaconnect.com]

- 17. virpaxpharma.com [virpaxpharma.com]

In Vivo Microdialysis for Studying Levobupivacaine Pharmacokinetics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] A thorough understanding of its pharmacokinetic profile at the site of action is crucial for optimizing efficacy and minimizing potential toxicity. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of various tissues, providing real-time data on drug distribution and elimination at the target site. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to study the pharmacokinetics of this compound in preclinical animal models.

Principle of In Vivo Microdialysis

In vivo microdialysis involves the implantation of a small, semi-permeable probe into the tissue of interest. A physiological solution, termed the perfusate, is slowly and continuously pumped through the probe. As the perfusate flows, unbound this compound in the extracellular fluid diffuses across the semi-permeable membrane into the probe down its concentration gradient. The resulting solution, the dialysate, is collected at the outlet of the probe and analyzed to determine the concentration of this compound. This technique offers the significant advantage of measuring the pharmacologically active, unbound drug concentration directly in the target tissue over time in a single animal.

Key Applications

-

Target Site Pharmacokinetics: Determine the concentration-time profile of unbound this compound directly in peripheral nerves, muscle, and subcutaneous tissue following local administration.

-

Bioavailability Studies: Assess the extent and rate of absorption of this compound from the administration site into the systemic circulation.

-

Tissue Distribution: Compare the distribution of this compound in different tissues simultaneously.

-

Drug Delivery Formulation Testing: Evaluate the in vivo performance of novel drug delivery systems for this compound, such as liposomes or hydrogels.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate tissue concentrations of this compound with its pharmacological effects.

Experimental Protocols

General Materials and Equipment

-

Microdialysis pump

-

Fraction collector

-

Microdialysis probes (e.g., CMA 20, 30, or similar, with appropriate membrane length and molecular weight cut-off, typically 20 kDa)

-

Perfusion solution (e.g., artificial Cerebrospinal Fluid or sterile saline)

-

Animal model (e.g., Sprague-Dawley rats, pigs)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for probe implantation

-

Analytical system for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Protocol 1: Subcutaneous Microdialysis in Rats

This protocol is adapted from methodologies used for subcutaneous microdialysis of local anesthetics.[2]

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) using isoflurane or a ketamine/xylazine cocktail. Shave the dorsal area.

-

Probe Implantation:

-

Make a small incision at the nape of the neck.

-

Using a guide needle, create a subcutaneous tunnel from the incision towards the flank.

-

Insert a linear microdialysis probe (e.g., 20 mm membrane) through the guide needle.

-

Remove the guide needle, leaving the probe in the subcutaneous space.

-

Secure the inlet and outlet tubing at the incision site with sutures.

-

-

Perfusion and Sampling:

-

Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.

-

Perfuse with sterile saline at a flow rate of 1-2 µL/min.

-

Allow for a 60-minute equilibration period.

-

Administer this compound (e.g., 0.5% solution) subcutaneously near the probe.

-

Collect dialysate fractions every 15-30 minutes for up to 4-6 hours.

-

-

Sample Analysis: Analyze the collected dialysate samples for this compound concentration using a validated HPLC-UV or LC-MS/MS method.[3]

Protocol 2: Intramuscular Microdialysis in Pigs

This protocol is based on principles for intramuscular microdialysis in larger animal models.[4]

-

Animal Preparation: Anesthetize a domestic pig (20-30 kg) with an appropriate anesthetic regimen. Shave the area over the target muscle (e.g., gluteus medius).

-

Probe Implantation:

-

Make a small skin incision over the muscle.

-

Using a split-tubing introducer, insert a microdialysis probe (e.g., 30 mm membrane) into the muscle to the desired depth.

-

Carefully remove the introducer, leaving the probe in place.

-

Secure the probe tubing to the skin with sutures.

-

-

Perfusion and Sampling:

-

Connect the probe to the microdialysis setup as described in Protocol 1.

-

Perfuse with sterile saline at a flow rate of 2 µL/min.

-

After a 60-minute equilibration period, inject this compound (e.g., 0.5% solution) into the muscle near the probe.

-

Collect dialysate fractions at regular intervals for several hours.

-

-

Sample Analysis: Quantify this compound in the dialysate using a validated analytical method.

Protocol 3: Sciatic Nerve Microdialysis in Rats

This protocol is designed based on studies investigating local anesthetic effects on the sciatic nerve.[5][6]

-

Animal Preparation: Anesthetize a Sprague-Dawley rat as previously described. Place the animal in a prone position and shave the lateral aspect of the thigh.

-

Probe Implantation:

-

Make a skin incision on the lateral side of the thigh.

-

Carefully dissect the biceps femoris and gluteus superficialis muscles to expose the sciatic nerve.

-

Gently place a linear microdialysis probe parallel and in close proximity to the sciatic nerve.

-

Suture the muscle layers and skin, ensuring the probe remains in position and its tubing is externalized.

-

-

Perfusion and Sampling:

-

Follow the perfusion and sampling steps outlined in Protocol 1.

-

Apply this compound solution topically to the exposed nerve before closing the incision, or inject it in the vicinity of the probe.

-

-

Sample Analysis: Determine the concentration of this compound in the collected dialysate.

Probe Calibration: In Vivo Recovery

It is essential to determine the in vivo recovery of the microdialysis probe to accurately calculate the absolute unbound concentration of this compound in the tissue. The retrodialysis method is commonly employed.

-

After the main experiment, perfuse the probe with a known concentration of this compound (Cperfusate).

-

Collect dialysate fractions and measure the concentration of this compound (Cdialysate).

-

The in vivo recovery (%) is calculated as: Recovery = [(Cperfusate - Cdialysate) / Cperfusate] * 100

-

The absolute tissue concentration (Ctissue) can then be calculated from the experimental data using the formula: Ctissue = Csample / (Recovery / 100) where Csample is the concentration measured in the dialysate during the experiment.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma and Brain after Continuous Intravenous Infusion

| Parameter | Plasma | Brain (extracellular fluid) |

| Cmax (µg/mL) | 1.5 ± 0.2 | 0.4 ± 0.1 |

| Tmax (h) | 2 | 2 |

| AUC0-4h (µg·h/mL) | 4.5 ± 0.6 | 1.2 ± 0.3 |

| t1/2 (h) | 1.1 ± 0.2 | 1.3 ± 0.3 |

Data are presented as mean ± SD. Data derived from studies investigating the pharmacokinetics of local anesthetics in rats.

Table 2: Example Pharmacokinetic Data of this compound in Various Tissues Following Local Administration

| Tissue | Cmax (µg/mL) | Tmax (min) | AUC0-t (µg·min/mL) |

| Subcutaneous | Data to be determined | Data to be determined | Data to be determined |

| Muscle | Data to be determined | Data to be determined | Data to be determined |

| Sciatic Nerve | Data to be determined | Data to be determined | Data to be determined |

This table serves as a template for presenting quantitative data obtained from microdialysis studies in different tissues. The values are to be populated with experimental findings.

Visualizations

Caption: Experimental workflow for in vivo microdialysis of this compound.

Caption: Simplified metabolic pathway of this compound.

References

- 1. Clinical profile of this compound in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ropivacaine on cutaneous capillary blood flow in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A validated HPLC method for the determination of this compound in plasma and its application to pharmacokinetic studies in Chinese people | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Microdialysis as a safe and feasible method to study target-site piperacillin-tazobactam disposition in septic piglets and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound and ropivacaine on rat sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Note: Cytotoxicity of Levobupivacaine in SH-SY5Y Neuroblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the cytotoxicity of levobupivacaine, a long-acting amide local anesthetic, using the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are a well-established in vitro model for neurotoxicity studies due to their human origin and neuronal characteristics.[1][2] The protocols herein cover essential assays for quantifying cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining and Caspase-3/7 activity). Furthermore, this note presents a summary of expected quantitative data and visual representations of the experimental workflow and the key signaling pathways implicated in local anesthetic-induced neurotoxicity.

Introduction

This compound is the (S)-enantiomer of bupivacaine and is widely used for local and regional anesthesia.[3] While generally safe, local anesthetics can exhibit dose-dependent neurotoxicity, a critical concern in clinical practice.[4] Understanding the cytotoxic effects and the underlying molecular mechanisms is crucial for drug development and ensuring patient safety. The SH-SY5Y human neuroblastoma cell line serves as an excellent model for these investigations as it can be differentiated into a more mature neuronal phenotype and is susceptible to neurotoxins.[1][5]

This application note outlines a suite of standard assays to comprehensively evaluate the cytotoxic profile of this compound on SH-SY5Y cells. These assays measure distinct cellular events:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity and cell viability.[6]

-

LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating necrosis or late apoptosis.[7][8]

-

Annexin V/PI Assay: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[9][10]

-

Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are central to the apoptotic cascade.[11][12]

Experimental Workflow

The overall process for assessing this compound cytotoxicity involves sequential steps from cell culture preparation to data analysis.

Detailed Protocols

SH-SY5Y Cell Culture and Maintenance

-

Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]

-

Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Refresh the growth medium every 2-3 days.[1]

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.[5][13]

-

Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.

-

Subculture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a ratio of 1:3 to 1:6.[14]

Protocol: MTT Assay (Cell Viability)

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.[15]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the drug. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[6]

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol: LDH Cytotoxicity Assay (Membrane Integrity)

This assay quantifies LDH released from damaged cells into the supernatant.[16]

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding lysis buffer 1 hour before the end of incubation), and (3) Medium Background.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits ab65393 or MAK066).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]

-

Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.

-

Calculation: Cytotoxicity (%) = [(Treated - Vehicle Control) / (Positive Control - Vehicle Control)] x 100.

Protocol: Annexin V-FITC / PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10][18]

-

Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat with this compound for the desired duration.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[19]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9][20]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9][18]

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7 using a fluorogenic or luminogenic substrate (e.g., DEVD sequence).[11][12]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence) at 2 x 10⁴ cells/well. Treat with this compound as described previously.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[21]

-

Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-